

Spectroscopic Characterization of 1-methyl-2-indolinethione: A Technical Guide

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Compound of Interest

Compound Name: 2-Indolinethione, 1-methyl-

Cat. No.: B081475

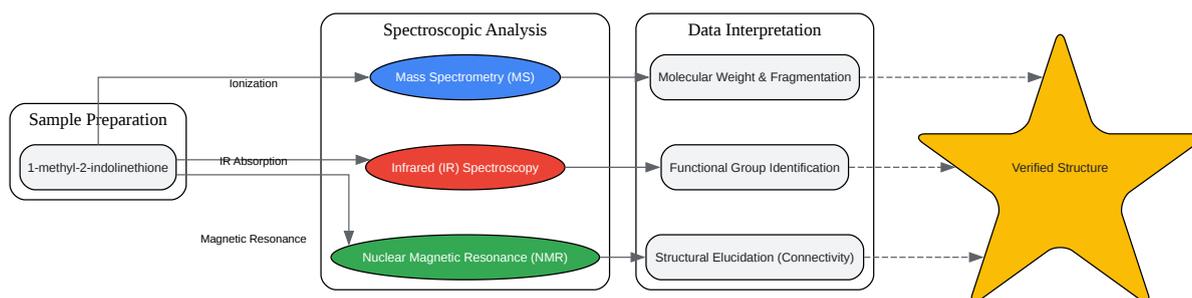
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Introduction

1-methyl-2-indolinethione is an indole thiolate that serves as a valuable building block in organic synthesis. Its utility extends to the preparation of biologically active molecules, including brassilexin, sinalexin, and wasalexins, as well as in the synthesis of functionalized thiopyrano-indole annulated heterocycles. The structural elucidation and purity assessment of 1-methyl-2-indolinethione are paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the expected spectroscopic data for 1-methyl-2-indolinethione, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally related analogs.

Analytical Workflow

The comprehensive characterization of 1-methyl-2-indolinethione involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information regarding the molecule's structure, functional groups, and connectivity.



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Caption: Overall analytical workflow for the structural elucidation of 1-methyl-2-indolinethione.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

Experimental Protocol

A dilute solution of 1-methyl-2-indolinethione in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common method for inducing fragmentation.

- **Sample Preparation:** A sample of 1-methyl-2-indolinethione is dissolved in a volatile solvent to a concentration of approximately 1 mg/mL.
- **Injection:** The sample solution is introduced into the ion source of the mass spectrometer.
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

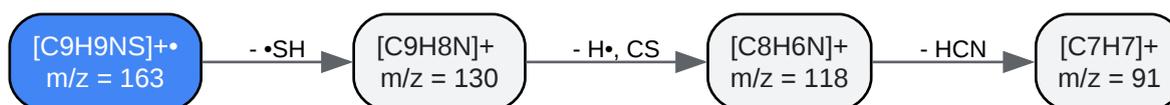
Predicted Mass Spectrum Data

m/z	Predicted Fragment	Interpretation
163	$[M]^{\bullet+}$	Molecular ion
130	$[M - SH]^+$	Loss of a sulfhydryl radical
118	$[M - HCS - H]^+$	Loss of thioformyl radical and a hydrogen atom
91	$[C_7H_7]^+$	Tropylium ion

Interpretation of the Mass Spectrum

The mass spectrum of 1-methyl-2-indolinethione is expected to show a prominent molecular ion peak at an m/z of 163, corresponding to its molecular weight (C_9H_9NS). The fragmentation pattern will likely be influenced by the indole ring and the thiocarbonyl group.

A plausible fragmentation pathway is initiated by the loss of a sulfhydryl radical ($\bullet SH$), leading to a fragment at m/z 130. Subsequent loss of a hydrogen atom and the thioformyl radical ($HCS\bullet$) from the indoline ring could result in a fragment at m/z 118. The presence of a peak at m/z 91, corresponding to the stable tropylium ion, is also anticipated due to the rearrangement of the benzene ring.



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Caption: Predicted MS fragmentation pathway for 1-methyl-2-indolinethione.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum of 1-methyl-2-indolinethione can be obtained using the KBr pellet method or as a thin film.

- **Sample Preparation (KBr Pellet):** A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Analysis:** The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic (N-CH ₃ , -CH ₂ -)
1610-1580	C=C stretch	Aromatic ring
1250-1100	C=S stretch	Thiocarbonyl
750-700	C-H bend	Aromatic (ortho-disubstituted)

Interpretation of the IR Spectrum

The IR spectrum of 1-methyl-2-indolinethione is expected to exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations should appear in the region of 3100-3000 cm⁻¹.^{[1][2]} The aliphatic C-H stretching from the N-methyl and the methylene groups are anticipated between 2950 and 2850 cm⁻¹.^{[1][2]}

A key absorption band for this molecule is the C=S stretching vibration of the thiocarbonyl group. Thioamides and thiolactams typically show a strong C=S absorption in the range of 1250-1100 cm⁻¹.^[3] This band is often broad and can be coupled with other vibrations. The aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1610-1580

cm⁻¹ region. Finally, a strong band in the 750-700 cm⁻¹ range would be indicative of the ortho-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-methyl-2-indolinethione.

Experimental Protocol

The NMR spectra are typically recorded in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

- **Sample Preparation:** Approximately 5-10 mg of 1-methyl-2-indolinethione is dissolved in about 0.5 mL of a deuterated solvent.
- **Analysis:** The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.4-7.2	m	4H	Aromatic protons
~3.6	s	2H	-CH ₂ -
~3.4	s	3H	N-CH ₃

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-methyl-2-indolinethione is expected to show three main signals. The four protons on the aromatic ring will likely appear as a complex multiplet in the downfield region, between approximately 7.2 and 7.4 ppm. The two protons of the methylene group (-CH₂-) adjacent to the thiocarbonyl are predicted to resonate as a singlet around 3.6 ppm. The three protons of the N-methyl group are expected to appear as a sharp singlet at a slightly more upfield position, around 3.4 ppm.

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~200	C=S
~140	Quaternary aromatic C
~130	Quaternary aromatic C
~128	Aromatic CH
~125	Aromatic CH
~123	Aromatic CH
~110	Aromatic CH
~45	-CH ₂ -
~30	N-CH ₃

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide further confirmation of the structure. The most downfield signal, expected around 200 ppm, is characteristic of a thiocarbonyl carbon. The aromatic carbons will resonate in the 110-140 ppm range, with the two quaternary carbons appearing at the lower field end of this range. The methylene carbon is predicted to be around 45 ppm, and the N-methyl carbon should appear at approximately 30 ppm.

Caption: Predicted NMR assignments for 1-methyl-2-indolinethione.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and robust analytical framework for the structural confirmation and purity assessment of 1-methyl-2-indolinethione. While experimentally obtained spectra are the gold standard, the predicted data and interpretations presented in this guide, based on sound spectroscopic principles and analysis of analogous structures, offer a reliable reference for researchers and scientists working with this important synthetic intermediate.

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